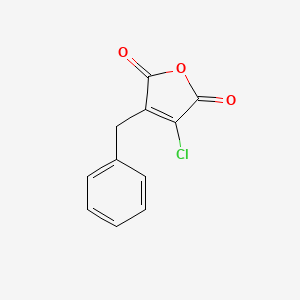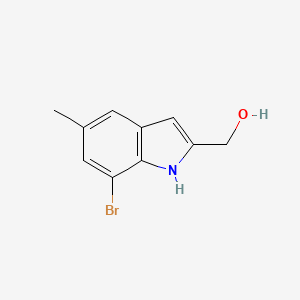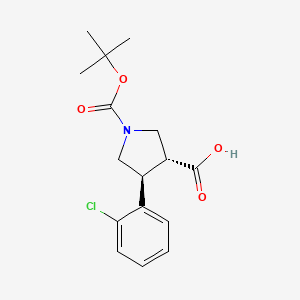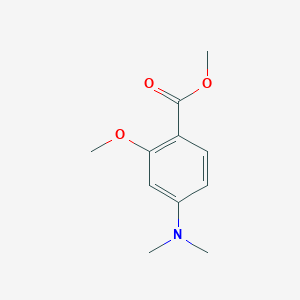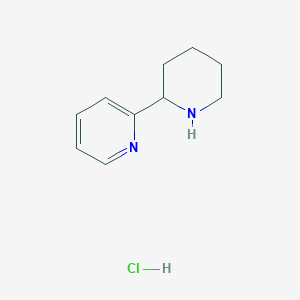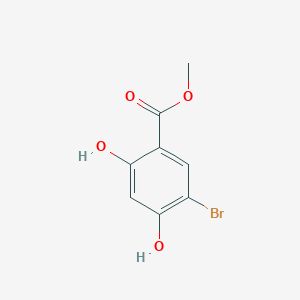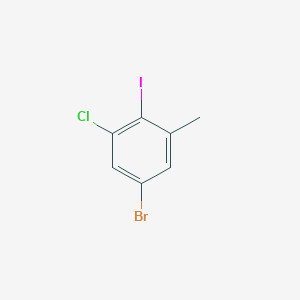
1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
概要
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a click chemistry reaction, which is a type of reaction that generates a 1,2,3-triazole ring from an azide and an alkyne .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a phenyl ring with a fluorine substituent, and a carboxylic acid group. The fluorine atom on the phenyl ring could potentially influence the electronic properties of the molecule and affect its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The carboxylic acid group could participate in acid-base reactions, and the C-N bonds in the triazole ring could potentially be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a carboxylic acid group could result in the molecule exhibiting acidic properties. The fluorine atom might influence the compound’s lipophilicity and thus its solubility in different solvents .科学的研究の応用
Photophysical Properties and Sensor Applications
Fluorophore Development : 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, as part of the 2-aryl-1,2,3-triazol-4-carboxylic acids family, exhibits bright blue fluorescence with excellent quantum yields, large Stokes shifts, and prolonged fluorescence lifetimes. These properties are sensitive to structural changes and microenvironmental variations, making them suitable for use as fluorophores in biological research (Safronov et al., 2020).
pH Sensing : This compound demonstrates potential as a sensor for monitoring and controlling pH due to its aggregation-induced emission enhancement (AIEE) behavior and reversibility between acid and alkaline pH values. This makes it a candidate for real-time use in biological research (Safronov et al., 2020).
Structural and Molecular Studies
Crystal Structure Analysis : The compound, as part of the triazole family, has been studied for its crystal structure, showcasing the spatial arrangement of molecules and intermolecular hydrogen bonding, which plays a crucial role in stabilizing the structure. This analysis is vital for understanding the compound's behavior in various applications (Gonzaga et al., 2016).
Intermolecular Interactions : Studies on triazole derivatives, including those with fluorophenyl substituents, have analyzed different types of intermolecular interactions such as C–H⋯O, C–H⋯π, and π⋯π interactions, which are essential for understanding the compound's properties and potential applications in materials science and molecular engineering (Shukla et al., 2014).
Synthesis and Chemical Reactions
Synthetic Techniques : The synthesis of triazole derivatives, including those with fluorophenyl groups, has been explored, providing insights into efficient methods and conditions for producing these compounds. This knowledge is crucial for their application in various fields, including pharmaceuticals and materials science (Liu et al., 2015).
Chemical Reactivity : Studies on the chemical reactivity of similar triazole derivatives, including reactions with various substituents and conditions, shed light on the versatility and potential applications of 1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid in synthetic chemistry (Cottrell et al., 1991).
Biological and Pharmaceutical Applications
Antimicrobial Activity : Research on triazole derivatives, including those with fluorophenyl groups, has demonstrated antimicrobial properties against various bacteria, suggesting potential applications in the development of new antimicrobial agents (Desabattina et al., 2014).
Analgesic Potential : Studies on triazole-thione derivatives, including fluorophenyl variants, have shown significant analgesic effects, indicating potential use in pain management and pharmaceutical development (Zaheer et al., 2021).
作用機序
Target of Action
The targets of a compound depend on its chemical structure and properties. For example, compounds with a triazole ring, like “1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid”, are often used in medicinal chemistry due to their ability to bind to various enzymes and receptors in the body .
Mode of Action
The mode of action refers to how the compound interacts with its target. This can involve binding to a specific site on the target molecule, leading to an alteration in its function. The exact mode of action would depend on the specific target and the structure of the compound .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could inhibit or enhance the pathway, leading to downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties are crucial for determining the compound’s bioavailability and potential side effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds may only be active under specific pH conditions or temperatures .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-fluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-3-1-2-4-8(6)13-5-7(9(14)15)11-12-13/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSWBIDDMLYYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,4-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1437270.png)

